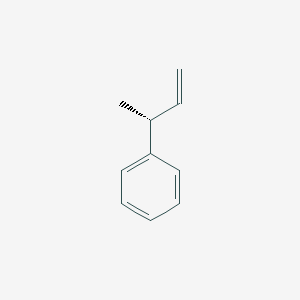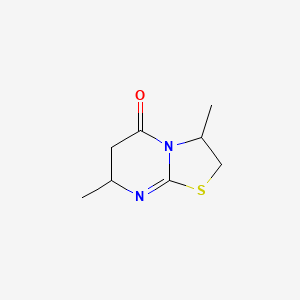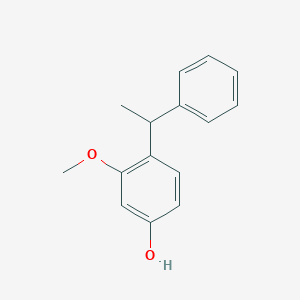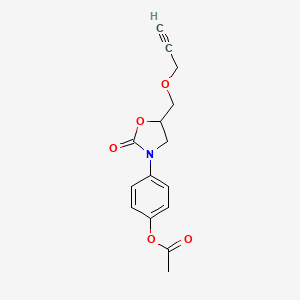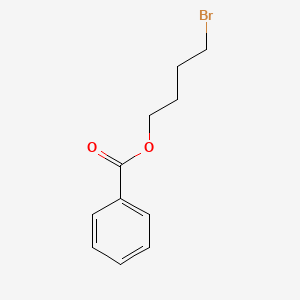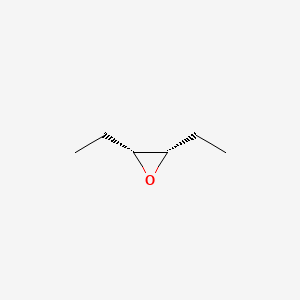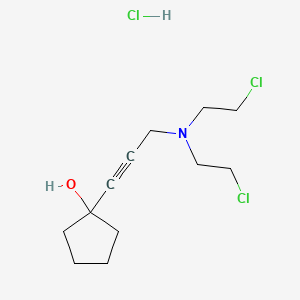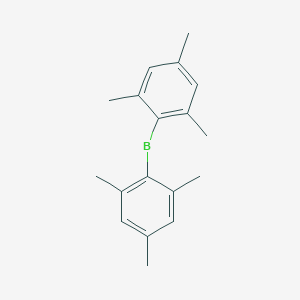
Urea, N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(4-methoxyphenyl)-N’-(4-nitrophenyl)- is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms This particular compound features two aromatic rings, one substituted with a methoxy group and the other with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea, N-(4-methoxyphenyl)-N’-(4-nitrophenyl)- typically involves the reaction of 4-methoxyaniline with 4-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction can be represented as follows:
4-Methoxyaniline+4-Nitrophenyl isocyanate→Urea, N-(4-methoxyphenyl)-N’-(4-nitrophenyl)-
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially leading to further reactions.
Reduction: The nitro group can be reduced to an amine group, which can then participate in various substitution reactions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of 4-aminophenyl derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic assays.
Industry
Material Science: Application in the development of new materials with specific properties.
Agriculture: Potential use in the formulation of agrochemicals.
Mechanism of Action
The mechanism of action of urea, N-(4-methoxyphenyl)-N’-(4-nitrophenyl)- would depend on its specific application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system and the specific enzyme or receptor it interacts with.
Comparison with Similar Compounds
Similar Compounds
- Urea, N-(4-methoxyphenyl)-N’-(4-chlorophenyl)-
- Urea, N-(4-methoxyphenyl)-N’-(4-aminophenyl)-
- Urea, N-(4-methoxyphenyl)-N’-(4-methylphenyl)-
Uniqueness
Urea, N-(4-methoxyphenyl)-N’-(4-nitrophenyl)- is unique due to the presence of both a methoxy and a nitro group on the aromatic rings
Properties
CAS No. |
40387-34-6 |
|---|---|
Molecular Formula |
C14H13N3O4 |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C14H13N3O4/c1-21-13-8-4-11(5-9-13)16-14(18)15-10-2-6-12(7-3-10)17(19)20/h2-9H,1H3,(H2,15,16,18) |
InChI Key |
WRKICABANNBAHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


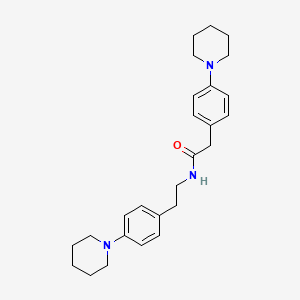

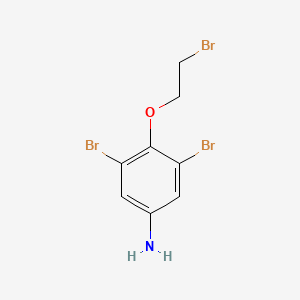
![2,4-Diamino-5-[2-naphthylthio]quinazoline](/img/structure/B14672211.png)
